molecular formula C10H14ClNO3 B555876 D-Tyrosine methyl ester hydrochloride CAS No. 3728-20-9

D-Tyrosine methyl ester hydrochloride

Cat. No.: B555876
CAS No.: 3728-20-9
M. Wt: 231.67 g/mol
InChI Key: VXYFARNRGZWHTJ-SBSPUUFOSA-N
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Description

D-Tyrosine methyl ester hydrochloride: is a chemical compound with the molecular formula C10H14ClNO3 This compound . This compound is a derivative of the amino acid tyrosine and is often used in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Tyrosine methyl ester hydrochloride can be synthesized through the esterification of D-tyrosine with methanol in the presence of hydrochloric acid. The reaction typically involves heating D-tyrosine with methanol and hydrochloric acid under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: D-Tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D-Tyrosine methyl ester hydrochloride is used as a building block in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving tyrosine derivatives. It is also used in the synthesis of peptides and proteins .

Medicine: It is used as an intermediate in the synthesis of drugs that target specific enzymes and receptors .

Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also employed in the development of new catalysts and reaction processes .

Mechanism of Action

D-Tyrosine methyl ester hydrochloride exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact mechanism of action depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

  • L-Tyrosine methyl ester hydrochloride
  • Methyl L-tyrosinate hydrochloride
  • D-Tyrosine ethyl ester hydrochloride

Comparison: D-Tyrosine methyl ester hydrochloride is unique due to its specific stereochemistry (D-configuration) and its methyl ester functional group. This configuration can result in different biological activities and chemical reactivities compared to its L-configuration counterparts. The methyl ester group also influences the compound’s solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFARNRGZWHTJ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190732
Record name Methyl D-tyrosinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3728-20-9
Record name D-Tyrosine, methyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3728-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-tyrosinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-tyrosinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl D-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL D-TYROSINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R5Z5TEQ9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of D-Tyrosine methyl ester hydrochloride in the synthesis of (-)-aphanorphine?

A1: this compound serves as the crucial starting material in the asymmetric synthesis of (-)-aphanorphine []. This compound, readily derived from D-Tyrosine in four steps, provides the chiral backbone upon which the complex structure of (-)-aphanorphine is built. The researchers utilized this compound to ensure the stereoselective formation of the desired enantiomer of (-)-aphanorphine.

Q2: Could you elaborate on the specific steps involved in using this compound for (-)-aphanorphine synthesis?

A2: The synthesis begins with this compound and involves several key steps. First, it undergoes modifications to incorporate the necessary functional groups for the subsequent reactions. A ring-closing metathesis reaction is then employed to construct the bicyclic precursor. Finally, an intramolecular Friedel-Crafts reaction forms the tricyclic framework characteristic of (-)-aphanorphine [].

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